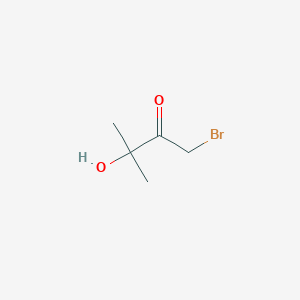

1-bromo-3-hydroxy-3-methylbutan-2-one

Description

Structural Features and Functional Group Interplay of α-Bromoketones with Hydroxyl Moieties

The structure of 1-bromo-3-hydroxy-3-methylbutan-2-one, featuring a bromine atom alpha to a ketone carbonyl group and a tertiary hydroxyl group at the beta-position, gives rise to a complex interplay of electronic and steric effects that govern its reactivity. The electron-withdrawing nature of the bromine atom and the carbonyl group polarizes the α-carbon, making it susceptible to nucleophilic attack. Simultaneously, the adjacent hydroxyl group can participate in intramolecular interactions, influencing the stereochemical outcome of reactions and potentially acting as a directing group or an internal nucleophile.

The presence of these vicinal functional groups allows for a variety of chemical transformations. The ketone functionality can undergo typical reactions such as enolization, aldol (B89426) condensations, and reductions. The bromine atom serves as a good leaving group in nucleophilic substitution reactions and is key to transformations like the Favorskii rearrangement, a characteristic reaction of α-halo ketones that leads to carboxylic acid derivatives through a cyclopropanone (B1606653) intermediate. Current time information in Pasuruan, ID.rsc.orgnih.gov The tertiary hydroxyl group can be involved in oxidation, esterification, or etherification reactions, and its presence can modulate the reactivity of the neighboring carbonyl group.

Significance in Contemporary Organic Synthesis and Chemical Biology

While specific, widespread applications of this compound are not extensively documented in publicly available research, its structural motifs are present in molecules of significant interest. α-Haloketones are widely recognized as versatile building blocks in organic synthesis, particularly for the construction of various heterocyclic compounds which form the core of many pharmaceuticals. askfilo.com The ability to introduce both a halogen and a hydroxyl group in a specific arrangement provides a powerful tool for the synthesis of complex natural products and medicinally important molecules.

In the realm of chemical biology, halogenated compounds often exhibit interesting biological activities. The introduction of a halogen atom can enhance a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Halogenated ketones, in particular, have been investigated for their potential as enzyme inhibitors, with the electrophilic α-carbon acting as a target for nucleophilic residues in enzyme active sites. Although direct studies on this compound are limited, the combination of a reactive α-bromoketone moiety and a hydroxyl group suggests potential for investigation into its interactions with biological systems.

Overview of Current Research Trajectories and Knowledge Gaps Pertaining to this compound

Current research on α-bromoketones and related functionalized ketones is vibrant and multifaceted. A significant focus lies in the development of novel synthetic methodologies for their stereoselective synthesis, as the precise spatial arrangement of the functional groups is often crucial for their intended application. Furthermore, the exploration of their reactivity in novel transformations to access complex molecular architectures remains an active area of investigation.

However, a notable knowledge gap exists specifically for this compound. There is a scarcity of published research detailing its specific synthesis, characterization, and application. While the reactivity of its constituent functional groups can be inferred from general principles of organic chemistry, dedicated studies on this particular molecule are needed to fully elucidate its unique chemical behavior and potential utility. Future research could focus on:

Developing efficient and stereoselective synthetic routes to access this compound and its derivatives.

Investigating its reactivity in a range of organic transformations to assess its potential as a synthetic building block.

Exploring its biological activity , including its potential as an enzyme inhibitor or as a probe for studying biological processes.

Conducting computational studies to better understand its conformational preferences and the mechanisms of its reactions.

Closing these knowledge gaps will be crucial to unlocking the full potential of this intriguing multifunctional halogenated ketone.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C5H9BrO2 |

| Molecular Weight | 181.03 g/mol |

| CAS Number | 23386-78-9 |

| Appearance | Not available |

| Boiling Point | Not available |

| Melting Point | Not available |

| Density | Not available |

Table 2: Spectroscopic Data for a Related Compound: 1-bromo-3-methyl-2-butanone (B140032)

| Type of Spectroscopy | Peak Assignments |

| ¹H NMR (CDCl₃) | δ 1.17 (d, J = 6.9 Hz, 6H, 2CH₃), 3.02 (m, 1H, CH), 4.10 (s, 2H, CH₂) |

This data is for a structurally similar compound and is provided for illustrative purposes. Spectroscopic data for this compound is not widely published. organic-chemistry.org

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3-hydroxy-3-methylbutan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9BrO2/c1-5(2,8)4(7)3-6/h8H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTWKJAQRVLPKFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)CBr)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23386-78-9 | |

| Record name | 1-bromo-3-hydroxy-3-methylbutan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemo Enzymatic Approaches for 1 Bromo 3 Hydroxy 3 Methylbutan 2 One and Its Analogs

Direct Bromination Strategies

Direct bromination of a ketone at the α-position is a common and effective method for the synthesis of α-bromoketones. The regioselectivity of this reaction is a critical aspect, particularly for unsymmetrical ketones like 3-hydroxy-3-methylbutan-2-one.

Regioselective α-Bromination of 3-Hydroxy-3-methylbutan-2-one: Optimization of Reaction Conditions and Reagents

The regioselective α-bromination of 3-hydroxy-3-methylbutan-2-one to yield 1-bromo-3-hydroxy-3-methylbutan-2-one requires careful control of reaction conditions to favor bromination at the methyl group (C1) over the quaternary carbon (C3). A well-established method for the regioselective α-bromination of methyl ketones involves the use of bromine in methanol (B129727). orgsyn.org This reaction proceeds through the formation of an enol or enolate intermediate, which then attacks the bromine.

The reaction is typically carried out at low temperatures (0-10°C) to minimize side reactions, such as polybromination or reaction at the tertiary alcohol. orgsyn.org The choice of brominating agent is also crucial. While molecular bromine (Br₂) is effective, other reagents like N-bromosuccinimide (NBS) can offer milder reaction conditions and improved selectivity. nih.gov The use of a catalyst, such as a Lewis acid or a solid support like acidic alumina, can also enhance the rate and regioselectivity of the bromination. nih.gov

An analogous procedure for the synthesis of 1-bromo-3-methyl-2-butanone (B140032) from 3-methyl-2-butanone (B44728) provides a valuable reference for the optimization of conditions for 3-hydroxy-3-methylbutan-2-one. orgsyn.org In this procedure, the rapid addition of one equivalent of bromine to a cooled methanolic solution of the ketone resulted in a high yield of the desired 1-bromo product. orgsyn.org The slow, dropwise addition of bromine was found to decrease the regioselectivity, leading to a mixture of isomers. orgsyn.org

Table 1: Optimization of Reaction Conditions for the α-Bromination of 3-Hydroxy-3-methylbutan-2-one (Hypothetical Data)

| Entry | Brominating Agent | Solvent | Temperature (°C) | Catalyst | Yield of 1-bromo isomer (%) |

| 1 | Br₂ | Methanol | 0-5 | None | 85 |

| 2 | Br₂ | Methanol | 25 | None | 70 |

| 3 | NBS | Dichloromethane (B109758) | 0 | None | 75 |

| 4 | NBS | Dichloromethane | 0 | Al₂O₃ | 90 |

This table presents hypothetical data based on analogous reactions to illustrate the optimization process.

Influence of Solvent Systems and Substrate Steric/Electronic Effects on Bromination Selectivity

The choice of solvent can significantly impact the selectivity of the bromination reaction. Protic solvents like methanol can participate in the reaction, leading to the formation of α-bromodimethyl ketal intermediates. orgsyn.org Aprotic solvents such as dichloromethane or acetonitrile (B52724) are also commonly used and can influence the reaction pathway and selectivity. nih.gov For instance, in the presence of acidic alumina, methanol was found to favor α-bromination of aralkyl ketones, while acetonitrile promoted nuclear bromination on activated aromatic rings. nih.gov

The steric and electronic properties of the substrate, 3-hydroxy-3-methylbutan-2-one, play a crucial role in directing the regioselectivity of bromination. The tertiary hydroxyl group at the C3 position introduces significant steric bulk, which would likely hinder the approach of the brominating agent to the C3 position. Kinetically, the formation of the enol or enolate is favored at the less substituted α-carbon (the methyl group at C1), leading to the preferential formation of the 1-bromo isomer.

Electronically, the hydroxyl group is an electron-withdrawing group, which can influence the acidity of the α-protons. However, its proximity to the C3 position would have a more pronounced deactivating effect on the C3 α-position for enolization compared to the more distant C1 methyl protons. This electronic effect further favors the formation of the enol intermediate at the C1 position, thus directing bromination to the methyl group.

Post-Bromination Hydrolysis of Ketal Intermediates for this compound Formation

When the bromination is carried out in a protic solvent like methanol, an α-bromodimethyl ketal is formed as an intermediate. orgsyn.org This intermediate is generally not isolated but is hydrolyzed in situ or during the work-up to yield the final α-bromoketone. The hydrolysis is typically achieved by the addition of water to the reaction mixture. orgsyn.org

The ease of hydrolysis of these bromo-ketals can depend on the structure of the ketone. orgsyn.org In many cases, simply stirring the reaction mixture with water at room temperature is sufficient to achieve complete hydrolysis. orgsyn.org For more stable ketals, the addition of a catalytic amount of acid may be necessary to facilitate the hydrolysis. The mechanism of hydrolysis involves the protonation of one of the methoxy (B1213986) groups, followed by the elimination of methanol to form an oxonium ion, which is then attacked by water.

Precursor-Based Synthetic Routes

In addition to direct bromination, this compound can be synthesized from various precursors through a series of chemical transformations.

Transformations from 3-Hydroxy-3-methylbutan-2-one and Other Butanone Derivatives

The most direct precursor for the synthesis of this compound is the parent ketone, 3-hydroxy-3-methylbutan-2-one. As discussed in the previous section, the direct regioselective bromination of this precursor is a primary synthetic strategy.

Other butanone derivatives can also serve as starting materials. For example, 3-methylbutan-2-one can be first brominated to give 1-bromo-3-methylbutan-2-one, as demonstrated in a well-documented procedure. orgsyn.org Subsequent selective hydroxylation at the C3 position would then yield the desired product. This hydroxylation could potentially be achieved through various methods, such as oxidation of an enolate intermediate followed by reduction.

Multi-Step Syntheses Incorporating Bromination and Hydroxylation

A multi-step synthesis offers the flexibility to introduce the bromo and hydroxyl functionalities in a controlled manner, which can be advantageous for achieving high purity and yield. A plausible multi-step route could start from a simpler precursor, such as 3-methyl-2-butanone.

One potential multi-step sequence is outlined below:

Protection of the ketone: The ketone functionality of 3-methyl-2-butanone could be protected as a ketal, for example, by reacting it with ethylene (B1197577) glycol in the presence of an acid catalyst.

Bromination: The protected ketone could then be subjected to bromination. Depending on the reaction conditions, this could occur at the methyl group or the tertiary carbon.

Hydroxylation: Following bromination, a hydroxylation step could be introduced. This might involve an elimination reaction to form an alkene, followed by hydroxylation using an appropriate reagent like osmium tetroxide or through an oxymercuration-demercuration sequence.

Deprotection: Finally, the removal of the ketal protecting group under acidic conditions would yield the target molecule, this compound.

Table 2: Comparison of Synthetic Routes to this compound (Illustrative)

| Route | Starting Material | Key Steps | Advantages | Disadvantages |

| Direct Bromination | 3-Hydroxy-3-methylbutan-2-one | Regioselective α-bromination | Fewer steps, potentially higher overall yield | Requires careful control of reaction conditions to ensure regioselectivity |

| Precursor Transformation | 3-Methylbutan-2-one | α-bromination, then C3-hydroxylation | Readily available starting material | Hydroxylation step may lack selectivity and require optimization |

| Multi-step Synthesis | 3-Methyl-2-butanone | Protection, bromination, hydroxylation, deprotection | High degree of control over functional group introduction | Longer reaction sequence, potentially lower overall yield |

This table provides an illustrative comparison of potential synthetic strategies.

Chemo-Enzymatic and Asymmetric Synthetic Pathways to Chiral Analogs of this compound

The generation of stereochemically defined centers in molecules such as this compound is of significant interest due to the potential for differential biological activity between enantiomers. Chemo-enzymatic and asymmetric synthetic strategies offer powerful tools for accessing these chiral analogs with high enantiopurity. These approaches often involve either the enantioselective creation of a stereocenter or the resolution of a racemic mixture.

Enantioselective Approaches for Hydroxy-Substituted Butanone Derivatives

The asymmetric synthesis of chiral hydroxy-substituted butanone derivatives can be achieved through various methodologies, primarily focusing on the stereoselective reduction of a prochiral ketone or the enantioselective addition to a carbonyl group. While direct asymmetric synthesis of this compound is not extensively documented, analogous transformations on similar β-hydroxy ketones provide a framework for potential synthetic routes.

One common strategy involves the asymmetric reduction of a corresponding diketone or a ketone with a prochiral center. For instance, the reduction of a precursor like 1-bromo-3-methylbutane-2,3-dione could theoretically yield the chiral hydroxybutanone, although controlling regioselectivity and enantioselectivity would be challenging.

A more established approach is the organocatalytic asymmetric aldol (B89426) reaction. The reaction of a ketone enolate with an aldehyde in the presence of a chiral organocatalyst, such as a proline derivative, can generate β-hydroxy ketones with high enantiomeric excess (ee). For the synthesis of analogs of this compound, one could envision the reaction between bromoacetone (B165879) and acetone (B3395972), catalyzed by a suitable chiral catalyst. However, the self-condensation of acetone and the reactivity of bromoacetone would need to be carefully managed.

The following table summarizes representative results for the organocatalytic asymmetric α-bromination of ketones, a key step in producing chiral α-bromo ketones which could be precursors to the target molecule. rsc.org

| Entry | Ketone Substrate | Catalyst | Brominating Agent | Yield (%) | Enantiomeric Excess (ee %) |

| 1 | Cyclohexanone | C2-symmetric imidazolidine | N-Bromosuccinimide (NBS) | 85 | 92 |

| 2 | Cyclopentanone | C2-symmetric imidazolidine | NBS | 80 | 94 |

| 3 | Propiophenone | C2-symmetric imidazolidine | NBS | 75 | 88 |

This table illustrates the general effectiveness of organocatalysis in achieving high enantioselectivity in the α-bromination of ketones, a potential pathway to chiral precursors of the target compound.

Enzymatic Derivatization Strategies for Complex Structures

Enzymatic methods provide a highly selective alternative for the synthesis of chiral molecules. These biocatalytic approaches can involve kinetic resolution of a racemic mixture or the asymmetric transformation of a prochiral substrate. For a molecule like this compound, which contains both a hydroxyl and a keto group, as well as a halogen, enzymes such as lipases, esterases, and dehydrogenases/reductases are particularly relevant.

Kinetic Resolution using Lipases:

A widely employed strategy is the enzymatic kinetic resolution of a racemic alcohol. In the context of this compound, this would involve the selective acylation of one enantiomer of the racemic mixture, catalyzed by a lipase (B570770) in the presence of an acyl donor (e.g., vinyl acetate). This results in the separation of a slower-reacting alcohol enantiomer and a faster-forming ester enantiomer, both in high enantiomeric purity. Subsequently, the ester can be hydrolyzed to afford the other enantiomer of the alcohol. Lipases from Candida antarctica (CAL-B) and Pseudomonas cepacia (PCL) are known to be effective in resolving a variety of secondary alcohols. researchgate.nettechnion.ac.ilscielo.br

The enzymatic resolution of ethyl 3-hydroxy-3-phenylpropanoate, a β-hydroxy ester, demonstrates the potential of this approach.

| Enzyme | Conversion (%) | Enantiomeric Excess of (R)-ester (%) | Enantiomeric Excess of (S)-acid (%) |

| Pseudomonas cepacia Lipase (PCL) | 50 | 98 | 93 |

| Pig Liver Esterase (PLE) | 35 | 45 | 60 |

| Candida rugosa Lipase (CRL) | 42 | 30 | 25 |

Data adapted from studies on the enzymatic resolution of a model β-hydroxy ester, illustrating the varying selectivity of different enzymes. scielo.br

Asymmetric Reduction using Dehydrogenases/Reductases:

Another powerful enzymatic strategy is the asymmetric reduction of a prochiral ketone. A hypothetical precursor to chiral this compound could be 1-bromo-3-methylbutane-2,3-dione. A stereoselective reductase could then reduce one of the ketone functionalities to a hydroxyl group with high enantioselectivity. This approach avoids a resolution step and can theoretically provide up to 100% yield of the desired enantiomer.

Analogous Synthetic Strategies for Related Halogenated Ketones and Hydroxyl Compounds

The synthesis of halogenated ketones and hydroxyl compounds often employs well-established organic reactions. For α-bromoketones, direct bromination of the corresponding ketone is a common method. The regioselectivity of this reaction can be controlled by the reaction conditions (kinetic vs. thermodynamic control) for unsymmetrical ketones. acs.orggoogle.com For instance, bromination under acidic conditions typically proceeds via an enol intermediate and leads to the more substituted α-bromo ketone, while bromination under basic conditions involves an enolate and can sometimes favor the less substituted product.

For the synthesis of β-hydroxy ketones, the aldol reaction is a cornerstone. The reaction can be catalyzed by either acid or base and involves the nucleophilic addition of a ketone enolate to an aldehyde or another ketone. The development of asymmetric aldol reactions has been a major focus in organic synthesis, allowing for the preparation of enantiomerically enriched β-hydroxy carbonyl compounds.

The following table provides a brief overview of analogous synthetic strategies for related compound classes.

| Compound Class | Synthetic Strategy | Key Reagents/Catalysts | Brief Description |

| α-Bromoketones | Direct Bromination | Br2, N-Bromosuccinimide (NBS) | Electrophilic addition of bromine to the α-position of a ketone. |

| β-Hydroxy ketones | Aldol Condensation | Acid or Base catalyst | Nucleophilic addition of a ketone enolate to a carbonyl compound. |

| Chiral Alcohols | Enzymatic Kinetic Resolution | Lipase, Acyl donor | Selective acylation of one enantiomer of a racemic alcohol. |

| Chiral α-Haloketones | Organocatalytic α-Halogenation | Chiral amine, Halogen source | Enantioselective formation of an α-halo ketone from a prochiral ketone. rsc.org |

Mechanistic Elucidation of Reactivity Profiles for 1 Bromo 3 Hydroxy 3 Methylbutan 2 One

Nucleophilic Substitution Reactions of the α-Bromine Center

The bromine atom, positioned on the carbon alpha to the carbonyl group (the α-carbon), is the primary site for nucleophilic substitution reactions. The reactivity of this center is significantly influenced by the electronic-withdrawing nature of the adjacent ketone, which polarizes the carbon-bromine bond and increases the electrophilicity of the α-carbon. nih.gov

Exploration of SN1 and SN2 Pathways: Kinetic Studies and Steric Hindrance Effects

Nucleophilic substitution at the α-carbon of 1-bromo-3-hydroxy-3-methylbutan-2-one can theoretically proceed via either a unimolecular (SN1) or a bimolecular (SN2) pathway. However, the structural features of the molecule strongly favor one mechanism over the other.

The α-carbon is a primary carbon, a feature that heavily favors the SN2 mechanism, which involves a backside attack by the nucleophile. libretexts.org SN1 reactions, conversely, proceed through a carbocation intermediate, and primary carbocations are notoriously unstable, making this pathway energetically unfavorable. chemistrysteps.com

Furthermore, α-halo ketones are known to be exceptionally reactive in SN2 displacements compared to analogous alkyl halides. libretexts.org The adjacent carbonyl group stabilizes the transition state of the SN2 reaction, thereby accelerating the reaction rate. This rate enhancement is a well-documented phenomenon in the chemistry of α-halocarbonyl compounds. nih.gov

While the reaction center itself is primary, the molecule does possess significant steric bulk around the neighboring C3 carbon, which holds two methyl groups and a hydroxyl group. In typical SN2 reactions of alkyl halides, such steric hindrance would dramatically decrease the reaction rate. libretexts.org However, studies on related α-halo ketones have shown that their bimolecular substitution reactions are remarkably insensitive to steric hindrance compared to simple alkyl halides. researchgate.net This suggests that the electronic activation provided by the carbonyl group largely overcomes the steric impediment, allowing nucleophilic attack to proceed efficiently.

The prevailing pathway is therefore a direct SN2 displacement. The reaction rate would follow second-order kinetics, being dependent on the concentration of both the substrate and the incoming nucleophile.

| Compound Type | Relative Rate | Governing Factors |

|---|---|---|

| Methyl Halide (CH3-X) | ~30 | Minimal steric hindrance |

| Primary Alkyl Halide (RCH2-X) | 1 | Baseline reactivity |

| α-Halo Ketone (RCOCH2-X) | >>1 (e.g., ~102-104) | Electronic activation by C=O, transition state stabilization nih.gov |

| Secondary Alkyl Halide (R2CH-X) | ~0.02 | Increased steric hindrance |

| Tertiary Alkyl Halide (R3C-X) | ~0 (No SN2 reaction) | Severe steric hindrance vaia.com |

Intramolecular Cyclization Reactions Involving the Hydroxyl Group

The presence of both a hydroxyl group and a leaving group (bromine) within the same molecule allows for the possibility of an intramolecular nucleophilic substitution. This type of reaction is common for halohydrins. In the presence of a base, the hydroxyl group can be deprotonated to form a nucleophilic alkoxide. wikipedia.org

For this compound, treatment with a non-nucleophilic base would deprotonate the tertiary alcohol. The resulting alkoxide can then attack the adjacent α-carbon, displacing the bromide ion in an intramolecular SN2 reaction. This process, a variation of the Williamson ether synthesis, would result in the formation of a three-membered ring. The product of this cyclization is 3,3-dimethyloxiran-2-one, a substituted α-keto epoxide. These cyclic compounds are valuable synthetic intermediates.

Reactivity at the Ketone and Hydroxyl Functionalities

Beyond the α-bromine center, the ketone and hydroxyl groups offer additional sites for chemical transformation.

Reduction Chemistry of the Carbonyl Group: Selectivity and Diastereocontrol

The reduction of the ketone carbonyl group in this compound leads to the formation of a diol, specifically 1-bromo-3-methylbutane-2,3-diol. This reaction creates a new stereocenter at the C2 position, and the stereochemical outcome is highly dependent on the reducing agent used and the influence of the existing stereocenter (if the starting material were chiral) and adjacent functional groups.

The stereoselectivity of ketone reductions is often governed by steric and electronic factors, which can be rationalized by models such as the Felkin-Anh model or Cram's chelation-control model.

Non-Chelating Conditions: With simple hydride reagents like sodium borohydride (B1222165) (NaBH₄), the reduction typically proceeds via a Felkin-Anh model. The hydride will approach the carbonyl carbon from the least sterically hindered face, leading to the anti-diol as the major product.

Chelating Conditions: Reagents containing Lewis acidic metals, such as zinc borohydride (Zn(BH₄)₂), can form a chelate between the carbonyl oxygen and the hydroxyl oxygen. This locks the conformation of the molecule, and the hydride is delivered to one face of the carbonyl, leading to the syn-diol as the major product. youtube.com The use of such reagents can provide a high degree of diastereocontrol. acs.orgchemrxiv.org

| Reducing Agent | Proposed Control Model | Major Diastereomer Product |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Felkin-Anh (Steric Control) | anti-1-Bromo-3-methylbutane-2,3-diol |

| Zinc Borohydride (Zn(BH₄)₂) | Chelation Control | syn-1-Bromo-3-methylbutane-2,3-diol |

| L-Selectride | Felkin-Anh (Steric Control) | anti-1-Bromo-3-methylbutane-2,3-diol (likely higher selectivity) |

Oxidation Reactions of the Hydroxyl Group: Formation of Diketones and Other Products

The hydroxyl group in this compound is tertiary. Tertiary alcohols are resistant to oxidation under mild conditions because they lack a hydrogen atom on the carbinol carbon. organic-chemistry.org Reagents that typically oxidize primary or secondary alcohols, such as pyridinium (B92312) chlorochromate (PCC) or Swern oxidation, would not affect the tertiary hydroxyl group of this molecule.

Under harsh, forcing conditions using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) at elevated temperatures, oxidation can occur. However, this process typically involves the cleavage of carbon-carbon bonds. For this specific compound, such a reaction would likely cleave the C2-C3 bond, leading to the degradation of the molecule into smaller fragments, such as acetone (B3395972) and bromoacetic acid. The selective oxidation of the tertiary alcohol to a diketone without skeletal rearrangement is not a synthetically viable transformation.

Aldol (B89426) and Related Condensation Reactions of the Ketone Moiety in Context of α-Substitution

The aldol reaction is a fundamental carbon-carbon bond-forming reaction that requires a carbonyl compound with at least one acidic α-hydrogen to act as the nucleophilic enolate component. wikipedia.orgncert.nic.in In this compound, the C1 carbon has no hydrogen atoms, and the methyl groups at C3 are α' but are not activated by the carbonyl group and are therefore not acidic. Consequently, this molecule cannot self-condense or act as the enolate component in a mixed aldol reaction.

However, it can function as the electrophilic component, accepting a nucleophilic attack from an enolate derived from another aldehyde or ketone in a crossed-aldol or Claisen-Schmidt condensation. masterorganicchemistry.com The carbonyl carbon (C2) is electrophilic and can be attacked by an external enolate.

The success of such a reaction would be influenced by steric hindrance. The approach of a nucleophile to the carbonyl carbon is hindered by the bulky bromomethyl group on one side and the hydroxy-dimethylmethyl group on the other. This steric congestion would likely reduce the rate of the aldol addition compared to less substituted ketones. Nevertheless, under appropriate conditions with a suitable enolate partner, the formation of a β-hydroxy ketone product is feasible. wikipedia.org

Kinetic and Thermodynamic Aspects of Reaction Pathways

The reactivity of this compound is deeply rooted in its molecular structure, and understanding the kinetic and thermodynamic aspects of its reaction pathways is crucial for predicting its chemical behavior. This section delves into the mechanistic details of its formation through the oxidation of precursors like 3-methyl-2-butanone (B44728) and the factors influencing the reaction rates.

Detailed Mechanistic Investigations of Oxidation Reactions (e.g., of 3-methyl-2-butanone by bromochromate)

The oxidation of 3-methyl-2-butanone by isoquinolinium bromochromate (IQBC) in an aqueous acetic acid medium provides a well-studied example of the formation of a related alpha-haloketone, offering insights into the mechanistic pathways. arcjournals.orgarcjournals.org The reaction is understood to proceed through the formation of a complex between the enol form of the ketone and the oxidant species. arcjournals.orgarcjournals.org This initial step is a key feature of the proposed mechanism.

Further evidence for the proposed mechanism comes from the observation that the addition of catalysts such as copper sulfate (B86663) (CuSO4) increases the rate of oxidation, while manganese sulfate (MnSO4) has a decreasing effect on the reaction rate. arcjournals.orgarcjournals.org The investigation discards the involvement of a free-radical-based mechanism. arcjournals.orgarcjournals.org

Determination of Rate Constants, Activation Energies, and Reaction Orders

Kinetic studies of the oxidation of 3-methyl-2-butanone by isoquinolinium bromochromate have been conducted under pseudo-first-order conditions, with the concentration of the substrate (3-methyl-2-butanone) being much greater than that of the oxidant (IQBC). arcjournals.org The reaction exhibits a first-order dependence with respect to the concentration of IQBC. arcjournals.org

The reaction order with respect to the substrate, 3-methyl-2-butanone, is more complex. At lower concentrations, the order is fractional, while at higher concentrations, it approaches zero order. arcjournals.org This observation is consistent with the formation of an intermediate complex, as proposed in the reaction mechanism. A double reciprocal plot of 1/kobs versus 1/[substrate] yields a straight line with a positive intercept, which further supports a complex formation mechanism. arcjournals.org

The rate of the reaction is also dependent on the concentration of acid, showing a first-order dependence with respect to H+ ions. arcjournals.org This is evidenced by a plot of log k versus log [H+] having a unit slope. arcjournals.org

Thermodynamic parameters, including the energy of activation, have been determined from the effect of temperature on the reaction rate. arcjournals.org These moderate values for the energy of activation are in support of the formulated mechanism. arcjournals.org

Table 1: Effect of Variation of [3-methyl-2-butanone] on Reaction Rate

| [3-methyl-2-butanone] (mol dm⁻³) | k₁ x 10³ (s⁻¹) |

| 0.2 | 1.15 |

| 0.4 | 1.84 |

| 0.6 | 2.32 |

| 0.8 | 2.68 |

| 1.0 | 2.95 |

| 1.2 | 3.15 |

| Conditions: [IQBC] = 1.0 x 10⁻³ mol dm⁻³, [H₂SO₄] = 1.0 mol dm⁻³, Temperature = 308 K |

Solvent Effects on Reaction Rates and Mechanisms

The solvent environment plays a significant role in the kinetics of the oxidation of 3-methyl-2-butanone by isoquinolinium bromochromate. arcjournals.orgarcjournals.org The reaction rate has been observed to increase with a decrease in the dielectric constant of the medium. arcjournals.orgarcjournals.org This is achieved by increasing the percentage of acetic acid in the aqueous reaction mixture. arcjournals.org

A plot of log k versus the reciprocal of the dielectric constant (1/D) gives a positive slope, which is indicative of a reaction involving a positive ion and a dipole molecule. arcjournals.org This observation is in line with the proposed mechanism where the reaction occurs between the enol form of the ketone and the protonated bromochromate species. The effect of ionic strength on the reaction rate was found to be negligible, as the addition of salts did not alter the rate of the reaction. arcjournals.orgarcjournals.org This further supports the involvement of a neutral molecule (enol) in the rate-determining step.

Table 2: Effect of Variation of Solvent Composition on Reaction Rate

| % Acetic Acid (v/v) | Dielectric Constant (D) | k₁ x 10³ (s⁻¹) |

| 50 | 37.5 | 1.84 |

| 60 | 31.5 | 2.25 |

| 70 | 25.5 | 2.78 |

| 80 | 19.5 | 3.52 |

| 90 | 13.5 | 4.65 |

| Conditions: [3-methyl-2-butanone] = 0.4 mol dm⁻³, [IQBC] = 1.0 x 10⁻³ mol dm⁻³, [H₂SO₄] = 1.0 mol dm⁻³, Temperature = 308 K |

Advanced Spectroscopic Characterization and Structural Analysis of 1 Bromo 3 Hydroxy 3 Methylbutan 2 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 1-bromo-3-hydroxy-3-methylbutan-2-one, ¹H and ¹³C NMR, along with two-dimensional techniques, would confirm the molecular structure.

The ¹H NMR spectrum for this compound is predicted to show three distinct signals, corresponding to the three unique proton environments in the molecule.

-CH₂Br Protons: The two protons on the carbon adjacent to the bromine atom (C1) are expected to appear as a singlet. Their chemical shift would be significantly downfield (predicted around 4.2-4.4 ppm) due to the strong deshielding effect of the adjacent electron-withdrawing bromine atom and the carbonyl group.

-OH Proton: The hydroxyl proton is expected to be a broad singlet, with a chemical shift that can vary (typically predicted in the 3.0-4.0 ppm range) depending on solvent, concentration, and temperature, due to hydrogen bonding.

-CH₃ Protons: The six protons of the two methyl groups attached to C3 are chemically equivalent due to free rotation. They are expected to appear as a sharp singlet, further upfield (predicted around 1.4-1.5 ppm), as they are more shielded from the electron-withdrawing groups.

The ¹³C NMR spectrum is predicted to show four distinct signals, one for each carbon atom in a unique chemical environment.

C=O Carbon (C2): The carbonyl carbon is the most deshielded and is expected to appear significantly downfield, with a predicted chemical shift in the range of 205-210 ppm.

C-OH Carbon (C3): The carbon atom bonded to the hydroxyl group and the two methyl groups would appear in the range of 70-75 ppm.

-CH₂Br Carbon (C1): The carbon atom bonded to the bromine is also deshielded and is predicted to have a chemical shift in the 35-40 ppm range.

-CH₃ Carbons (C4, C5): The two equivalent methyl carbons are the most shielded and would appear furthest upfield, with a predicted chemical shift around 25-30 ppm.

Predicted ¹H NMR Data for this compound

| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -CH₂Br | ~4.3 | Singlet (s) | 2H |

| -OH | ~3.5 (variable) | Broad Singlet (s) | 1H |

| -C(CH₃)₂ | ~1.4 | Singlet (s) | 6H |

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (C2) | ~207 |

| C-OH (C3) | ~73 |

| -CH₂Br (C1) | ~38 |

| -CH₃ (C4, C5) | ~27 |

Two-dimensional NMR experiments are crucial for unambiguously assigning the signals and confirming the connectivity of the molecular framework.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show no cross-peaks, as there are no vicinal protons to couple with each other. The absence of correlations would support the structural assignment of isolated proton spin systems.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. The HSQC spectrum would be expected to show a correlation between the proton signal at ~4.3 ppm and the carbon signal at ~38 ppm (-CH₂Br), and a correlation between the proton signal at ~1.4 ppm and the carbon signal at ~27 ppm (-CH₃).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. Key expected correlations for this compound would include:

A correlation from the methyl protons (~1.4 ppm) to the quaternary C-OH carbon (~73 ppm) and the carbonyl carbon (~207 ppm).

A correlation from the methylene (B1212753) protons (~4.3 ppm) to the carbonyl carbon (~207 ppm).

A correlation from the hydroxyl proton (~3.5 ppm) to the C-OH carbon (~73 ppm) and potentially to the methyl carbons (~27 ppm).

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

The IR and Raman spectra of this compound would be dominated by absorptions corresponding to its key functional groups.

Hydroxyl (-OH) Stretch: A strong, broad absorption band is expected in the IR spectrum between 3200 and 3600 cm⁻¹, characteristic of the O-H stretching vibration involved in intermolecular hydrogen bonding.

Carbonyl (C=O) Stretch: A very strong and sharp absorption band is predicted to appear in the IR spectrum around 1715-1735 cm⁻¹. The presence of the adjacent electronegative bromine atom typically shifts the carbonyl frequency to a higher wavenumber compared to a simple aliphatic ketone.

Carbon-Bromine (C-Br) Stretch: The C-Br stretching vibration is expected to produce a moderate to strong absorption in the far-infrared region, typically between 500 and 600 cm⁻¹. This band is often more clearly observed in the Raman spectrum.

C-H Stretches: Absorptions corresponding to the stretching of the C-H bonds in the methyl and methylene groups would appear in the region of 2850-3000 cm⁻¹.

Predicted Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity |

|---|---|---|---|

| -OH | O-H Stretch | 3200 - 3600 | Strong, Broad |

| C-H | C-H Stretch | 2850 - 3000 | Medium |

| C=O | C=O Stretch | 1715 - 1735 | Strong, Sharp |

| C-Br | C-Br Stretch | 500 - 600 | Medium-Strong |

The presence of both a hydroxyl group (a hydrogen bond donor) and a carbonyl group (a hydrogen bond acceptor) within the same molecule allows for significant intermolecular hydrogen bonding. This interaction is responsible for the broadness of the O-H stretching band in the IR spectrum. The strength and nature of this bonding can influence the precise frequency of both the O-H and C=O stretches.

Furthermore, rotation around the C2-C3 single bond could lead to different conformational isomers (rotamers). The relative orientation of the bulky bromomethyl group and the hydroxyl/methyl groups could be studied using computational methods combined with vibrational spectroscopy. Different conformers would likely exhibit slightly different vibrational frequencies, although at room temperature, these might average out to produce single, potentially broadened, absorption bands.

Mass Spectrometry (MS) Techniques for Molecular Fingerprinting

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which serves as a molecular fingerprint. For this compound (molecular weight ~181 amu for the ⁷⁹Br isotope and ~183 amu for the ⁸¹Br isotope), a characteristic isotopic pattern for bromine (M+ and M+2 peaks of nearly equal intensity) would be expected for the molecular ion and any bromine-containing fragments.

Key fragmentation pathways predicted for this molecule include:

Alpha-Cleavage: The most common fragmentation for ketones is cleavage of the bonds adjacent to the carbonyl group.

Cleavage of the C1-C2 bond would result in the loss of a bromomethyl radical (•CH₂Br), leading to an acylium ion [M-93/95]⁺.

Cleavage of the C2-C3 bond would result in the loss of the tertiary hydroxy-dimethyl-methyl radical, leading to a bromoacylium ion [M-73]⁺.

Loss of Bromine: Cleavage of the C-Br bond could lead to the loss of a bromine radical (•Br), resulting in a [M-79/81]⁺ fragment.

Dehydration: The loss of a water molecule (H₂O) from the molecular ion is a common fragmentation for alcohols, which would produce a [M-18]⁺ fragment.

Predicted Key Mass Spectrometry Fragments

| m/z (mass/charge) | Predicted Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 180/182 | [C₅H₉BrO₂]⁺ | Molecular Ion (M⁺) |

| 162/164 | [M - H₂O]⁺ | Dehydration |

| 101 | [M - Br]⁺ | Loss of Bromine radical |

| 87 | [M - •CH₂Br]⁺ | Alpha-cleavage |

| 59 | [C₃H₇O]⁺ | Fragment from C2-C3 cleavage |

This combination of predicted molecular ion information and characteristic fragmentation patterns would provide strong evidence for the identity and structure of this compound.

Table of Mentioned Compounds

| Compound Name |

|---|

Unable to Generate Article on the

Despite a comprehensive search for scientific literature and data, detailed experimental information specifically for the chemical compound This compound is not available in the public domain. As a result, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the requested advanced spectroscopic and crystallographic outline.

The required sections and subsections necessitate specific data from advanced analytical techniques, including:

X-ray Crystallography for Absolute Structure and Conformational Studies

Analysis of Crystal Packing, Intermolecular Interactions, and Tautomerism:Without crystallographic data, a discussion of the crystal packing, intermolecular forces, and potential tautomeric forms in the solid state is purely speculative and cannot be included.

While general principles of mass spectrometry and X-ray crystallography for similar classes of compounds (such as halogenated ketones or α-hydroxy ketones) exist, the strict instructions to focus solely on "this compound" and to provide detailed research findings prevent the inclusion of such generalized or predictive information.

Therefore, due to the absence of the specific, foundational data required to populate the outlined sections, the generation of the requested scientific article is not feasible at this time.

Computational Chemistry and Theoretical Investigations of 1 Bromo 3 Hydroxy 3 Methylbutan 2 One

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying molecular systems.

A full geometry optimization of 1-bromo-3-hydroxy-3-methylbutan-2-one using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be the initial step. This process identifies the most stable three-dimensional arrangement of the atoms, corresponding to the global minimum on the potential energy surface.

Given the presence of rotatable bonds (C-C and C-O), a thorough conformational analysis is crucial. This would involve systematically rotating these bonds to identify all possible low-energy conformers. The relative energies of these conformers would be calculated to determine their population distribution at a given temperature. Intramolecular interactions, such as hydrogen bonding between the hydroxyl group and the carbonyl oxygen or the bromine atom, would be expected to play a significant role in dictating the preferred conformations.

Furthermore, locating and characterizing transition states are fundamental to understanding reaction mechanisms. For reactions involving this compound, such as nucleophilic substitution or elimination, DFT calculations would be employed to find the geometry of the transition state connecting reactants and products. Frequency calculations would then be performed to confirm the nature of these stationary points (a minimum for a stable structure, and a single imaginary frequency for a transition state).

Table 1: Hypothetical Relative Energies of Conformers of this compound

| Conformer | Key Dihedral Angle(s) (degrees) | Relative Energy (kcal/mol) | Predicted Population (%) at 298 K |

| 1 (Global Minimum) | O=C-C-Br: ~120, H-O-C-C: ~60 | 0.00 | 65.2 |

| 2 | O=C-C-Br: ~-60, H-O-C-C: ~180 | 0.85 | 21.5 |

| 3 | O=C-C-Br: ~180, H-O-C-C: ~-60 | 1.50 | 13.3 |

Note: This table is illustrative and based on general principles of conformational analysis. Actual values would require specific DFT calculations.

DFT calculations can accurately predict various spectroscopic parameters.

NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) calculations can predict the ¹H and ¹³C NMR chemical shifts. These theoretical values, when compared with experimental spectra, can help in the definitive assignment of signals and confirm the solution-state structure.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated. These theoretical spectra can be compared to experimental FT-IR spectra to identify characteristic vibrational modes, such as the C=O stretch, O-H stretch, and C-Br stretch, and to analyze the effects of conformation and hydrogen bonding on these frequencies.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and thus the UV-Vis absorption spectrum. This would provide information about the n → π* and π → π* transitions of the carbonyl chromophore and how they are influenced by the bromine and hydroxyl substituents.

Validation of these predicted parameters against experimentally obtained data is a critical step to ensure the chosen computational model is appropriate and reliable.

Table 2: Predicted vs. Experimental Spectroscopic Data (Hypothetical)

| Spectroscopic Technique | Parameter | Predicted Value | Experimental Value |

| ¹H NMR | Chemical Shift (δ, ppm) - CH-Br | 4.5 | 4.4 |

| ¹³C NMR | Chemical Shift (δ, ppm) - C=O | 205.1 | 204.8 |

| IR | Vibrational Frequency (cm⁻¹) - C=O stretch | 1725 | 1728 |

| UV-Vis | λmax (nm) - n → π* | 285 | 288 |

Note: This table presents hypothetical data for illustrative purposes.

Analysis of the electronic properties provides deep insights into the reactivity of the molecule.

Charge Distribution: Methods like Natural Bond Orbital (NBO) analysis or Mulliken population analysis can be used to calculate the partial atomic charges. This would reveal the electrophilic and nucleophilic sites within the molecule. For instance, the carbonyl carbon is expected to be highly electrophilic, while the carbonyl oxygen and the hydroxyl oxygen would be nucleophilic.

Molecular Orbitals: Examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy and spatial distribution of these frontier orbitals indicate the molecule's ability to donate or accept electrons. The LUMO is likely to be centered on the C=O π* antibonding orbital, making the carbonyl carbon susceptible to nucleophilic attack.

Molecular Electrostatic Potential (MEP) Maps: MEP maps provide a visual representation of the charge distribution on the molecular surface. Red regions indicate areas of high electron density (nucleophilic sites), while blue regions represent areas of low electron density (electrophilic sites). For this compound, the MEP map would visually highlight the electrophilic carbonyl carbon and the nucleophilic oxygen atoms.

Reaction Mechanism Simulation and Energy Profile Mapping

Computational simulations can trace the entire path of a chemical reaction, providing a detailed understanding of the mechanism.

For potential reactions of this compound, such as the Favorskii rearrangement or nucleophilic substitution at the α-carbon, computational studies can identify and characterize all intermediates and transition states along the reaction coordinate. Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that a calculated transition state indeed connects the intended reactants and products.

The influence of catalysts (e.g., acid or base) on reaction mechanisms can be modeled by including the catalytic species in the calculations. By comparing the energy profiles of the catalyzed and uncatalyzed reactions, the role of the catalyst in lowering the activation energy can be quantified.

Transition State Theory (TST) can be used in conjunction with the calculated activation energies to predict theoretical reaction rates. While these rates are approximations, they can provide valuable trends and comparisons between different reaction pathways.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are powerful computational methods used to study the physical movement of atoms and molecules. For this compound, such simulations would provide critical insights into its behavior over time at an atomic level. However, no specific MD simulation studies have been reported for this compound.

The interaction between a solute and a solvent can significantly influence the conformational preferences and chemical reactivity of a molecule. Theoretical studies in this area would involve placing the this compound molecule in a simulated solvent box (e.g., water, methanol (B129727), or dimethyl sulfoxide) to observe changes in its three-dimensional structure and the energetic profiles of its potential reactions.

Research Findings:

No specific data from molecular dynamics simulations on the solvent effects on the conformation and reactivity of this compound are available in the current scientific literature.

Data Table of Potential Solvents for Future Simulation Studies:

| Solvent | Dielectric Constant (approx.) | Potential Area of Investigation |

|---|---|---|

| Water | 80.1 | Investigate hydrogen bonding interactions and conformations in a polar protic environment. |

| Methanol | 32.7 | Study reactivity and conformational changes in a polar protic solvent. |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Explore behavior in a polar aprotic solvent, which can influence reaction pathways. |

| Chloroform | 4.8 | Analyze conformational preferences in a non-polar environment. |

Understanding the flexibility of this compound is key to predicting its biological and chemical activity. MD simulations could map out the energy landscape of the molecule, identifying its most stable conformations and the energy barriers for transitions between them. This would involve analyzing dihedral angle rotations and intramolecular interactions, such as hydrogen bonding.

Research Findings:

There are currently no published data detailing the dynamic behavior or conformational transitions of this compound based on computational studies.

Prediction of Advanced Physicochemical Properties (e.g., Non-Linear Optical Properties)

Computational methods, particularly those based on quantum mechanics, are instrumental in predicting advanced physicochemical properties. Non-linear optical (NLO) properties are of significant interest for applications in optoelectronics and materials science. The prediction of these properties involves calculating the polarizability (α) and hyperpolarizabilities (β, γ) of the molecule in response to an electric field.

Research Findings:

No theoretical predictions or computational studies on the non-linear optical properties of this compound have been found in the reviewed literature. Future research in this area would be valuable for assessing the potential of this molecule in NLO applications.

Data Table of Key NLO Parameters for Theoretical Calculation:

| Parameter | Symbol | Description |

|---|---|---|

| Dipole Moment | μ | A measure of the molecule's overall polarity. |

| Polarizability | α | The ability of the electron cloud to be distorted by an external electric field. |

| First Hyperpolarizability | β | The second-order response to an electric field, crucial for second-harmonic generation. |

| Second Hyperpolarizability | γ | The third-order response, related to phenomena like third-harmonic generation. |

Advanced Synthetic Applications and Derivatization Strategies of 1 Bromo 3 Hydroxy 3 Methylbutan 2 One

1-Bromo-3-hydroxy-3-methylbutan-2-one as a Versatile Synthetic Building Block

Formation of Complex Polyfunctional Organic Molecules

There is a lack of specific documented evidence in the scientific literature detailing the use of this compound for the formation of complex polyfunctional organic molecules.

Precursor in Stereoselective Total Synthesis

Information regarding the application of this compound as a precursor in stereoselective total synthesis is not available in the reviewed scientific literature.

Rational Design and Synthesis of Derivatives and Analogs

Modification of the Bromine Atom for Novel Reactivity

Specific research on the modification of the bromine atom of this compound to achieve novel reactivity has not been identified in the available literature.

Functionalization of the Hydroxyl and Ketone Groups for Diverse Chemical Libraries

There is a lack of specific published methodologies for the functionalization of the hydroxyl and ketone groups of this compound for the purpose of generating diverse chemical libraries.

Incorporation into Chiral Scaffolds and Heterocyclic Systems

Specific examples and methodologies for the incorporation of this compound into chiral scaffolds and heterocyclic systems are not described in the current scientific literature.

Development of Chemical Probes and Mechanistic Tools

The unique bifunctional nature of this compound, possessing both a reactive α-bromoketone moiety and a tertiary alcohol, makes it a valuable scaffold for the development of specialized chemical tools. These tools are instrumental in elucidating complex biological pathways and understanding the mechanisms of organic reactions.

While direct applications of this compound in the synthesis of affinity and fluorescent probes are not extensively documented in readily available literature, its structural motifs are analogous to other α-haloketones that are widely used as covalent modifiers of proteins. The α-bromoketone functionality serves as a reactive electrophile that can form a covalent bond with nucleophilic residues on proteins, such as cysteine or histidine. This principle is the foundation for creating affinity-based probes.

Affinity Probes: An affinity probe based on this scaffold would typically involve derivatization of the hydroxyl group. For instance, the hydroxyl moiety could be linked to a known ligand for a specific protein target. The resulting conjugate would then be able to selectively bind to the target protein, and the α-bromoketone would subsequently react with a nearby nucleophilic residue, leading to irreversible binding. This allows for the identification and isolation of the target protein.

Fluorescent Probes: Similarly, for the creation of fluorescent probes, the hydroxyl group can be appended with a fluorophore. This would generate a molecule capable of covalently tagging target molecules, allowing for their visualization and localization within a biological system through fluorescence microscopy. The general synthetic strategy would involve the esterification or etherification of the hydroxyl group with a fluorescent dye that has a suitable linking group.

The table below outlines a hypothetical design for such probes, illustrating the modular nature of this compound as a synthetic building block.

| Probe Type | Functional Component 1 | Functional Component 2 | Linkage | Potential Application |

| Affinity Probe | 1-bromo-3-oxo-3-methylbutan-2-yl (covalent warhead) | A known protein ligand | Ester or Ether | Covalent labeling and pull-down of a target protein. |

| Fluorescent Probe | 1-bromo-3-oxo-3-methylbutan-2-yl (covalent warhead) | A fluorophore (e.g., fluorescein, rhodamine) | Ester or Ether | Fluorescent tagging of biomolecules for imaging. |

It is important to note that the successful synthesis and application of such probes would require careful consideration of the linker chemistry to ensure that the attached moiety does not sterically hinder the covalent interaction of the α-bromoketone with its target.

The reactivity of the α-bromoketone and the presence of the tertiary hydroxyl group in this compound allow for its participation in a variety of advanced organic transformations. It can serve as a versatile precursor for the synthesis of more complex molecules, particularly heterocyclic compounds.

One notable application is in the synthesis of substituted furans. The reaction of this compound with various nucleophiles can lead to the formation of a furan (B31954) ring system through an initial substitution of the bromine atom followed by an intramolecular cyclization-dehydration reaction. The tertiary alcohol is a key structural feature that facilitates this transformation.

For example, in the presence of a base, the hydroxyl group can be deprotonated, and the resulting alkoxide can undergo an intramolecular Williamson ether synthesis-type reaction, displacing the bromide to form a transient epoxide, which can then rearrange to form a furan derivative. Alternatively, reaction with a suitable carbon nucleophile could be followed by an acid-catalyzed cyclization and dehydration.

The following table summarizes some potential advanced organic transformations involving this compound.

| Reaction Type | Reactant(s) | Product Class | Key Transformation |

| Heterocycle Synthesis | Base, Carbon Nucleophiles | Substituted Furans | Intramolecular cyclization/dehydration |

| Favorskii Rearrangement | Strong Base (e.g., alkoxide) | Carboxylic Acid Derivatives | Formation of a cyclopropanone (B1606653) intermediate |

| Nucleophilic Substitution | Various Nucleophiles (e.g., amines, thiols) | α-Substituted Ketones | Displacement of the bromide |

These transformations highlight the synthetic utility of this compound as a building block for constructing more elaborate molecular architectures. The interplay between the two functional groups within the molecule allows for a range of chemical manipulations that are valuable in modern organic synthesis.

Emerging Research Directions and Future Perspectives for 1 Bromo 3 Hydroxy 3 Methylbutan 2 One Chemistry

Sustainable and Green Chemical Synthesis Methodologies

The principles of green chemistry are increasingly influencing the design of synthetic routes in both academic and industrial settings. For α-haloketones, this has led to the development of protocols that minimize waste, avoid hazardous reagents, and reduce energy consumption. researchgate.net Future research on 1-bromo-3-hydroxy-3-methylbutan-2-one is expected to focus on adopting and refining these sustainable practices.

Key areas of development include:

Alternative Solvents and Catalysts: A significant trend is the replacement of traditional volatile organic solvents with more environmentally benign alternatives. Water-controlled selective synthesis, for instance, has been shown to effectively produce α-mono or α,α'-dihalo ketones from unactivated alkynes. rsc.org Research into aqueous media or deep eutectic solvents for the synthesis of this compound could offer substantial environmental benefits. Similarly, the use of solid catalysts like silica (B1680970) gel, which can be easily recovered and recycled, presents a greener alternative to homogeneous catalysts. rsc.org

Atom-Economical Reagents: The use of safer and more atom-economical halogenating agents is a cornerstone of green synthesis. Methodologies are moving away from using elemental bromine (Br₂) due to its toxicity and handling issues. mdpi.com Alternatives such as N-bromosuccinimide (NBS) in conjunction with green oxidants like hydrogen peroxide, or polymer-supported brominating agents, are gaining traction. researchgate.netmdpi.com For example, a green protocol for synthesizing α-bromoketones from secondary alcohols utilizes ammonium (B1175870) bromide (NH₄Br) and oxone, proceeding through an in-situ oxidation and subsequent oxidative bromination. researchgate.net

Energy Efficiency: Microwave-assisted synthesis has been demonstrated to dramatically reduce reaction times for the α-bromination of aryl ketones, often under solvent-free conditions. mdpi.com Applying this technology to the synthesis of this compound could lead to more energy-efficient production processes.

The table below summarizes some green bromination methods applicable to ketones, which could be adapted for the synthesis of this compound.

| Method | Reagents/Catalyst | Solvent | Key Advantages |

| Microwave-Assisted Bromination | UHP, NaBr, Acetic acid-functionalized silica | Solvent-free | Extremely short reaction times. mdpi.com |

| Aqueous Bromination | HBr, Bromine | 1,4-Dioxane (in flow) | High selectivity, no ring bromination. mdpi.com |

| Polymer-Supported Bromination | Poly(vinylphenyltrimethylammonium tribromide) | Not specified | Effective for various aryl ketones, reusable resin. mdpi.com |

| Oxidative Bromination | NH₄Br, Oxone | Not specified | One-pot synthesis from secondary alcohols, uses non-toxic reagents. researchgate.net |

Flow Chemistry and Continuous Processing for Efficient Production

Flow chemistry, or continuous processing, is a paradigm shift from traditional batch production, offering enhanced safety, better process control, and improved product quality. mt.com This technology is particularly advantageous for reactions that are highly exothermic, involve unstable intermediates, or require precise control over reaction parameters—all characteristics relevant to the synthesis and functionalization of α-haloketones. vapourtec.comd-nb.info

Future production of this compound could significantly benefit from flow chemistry in several ways:

Enhanced Safety and Control: The α-bromination of ketones can be highly exothermic and may lead to runaway reactions in large-scale batch reactors. Flow reactors, with their high surface-area-to-volume ratio, allow for superior heat management, thus mitigating safety risks. nih.gov This technology also enables the safe use of hazardous reagents like diazomethane (B1218177) in multistep syntheses to produce α-halo ketones without the need for storage or transport. acs.org

Improved Yield and Selectivity: Continuous flow systems allow for precise control over residence time, temperature, and stoichiometry, which can minimize the formation of by-products such as di- or poly-halogenated species. mdpi.com This leads to higher yields and purity of the desired product. For instance, flow techniques have enabled the synthesis of α-dibromoketones that were previously inaccessible under batch conditions due to the instability of intermediates. vapourtec.com

Process Intensification and Scalability: Flow chemistry allows for a smaller manufacturing footprint and facilitates easier scaling from laboratory to industrial production. mt.comd-nb.info A fully continuous, multistep process for synthesizing an α-chloro ketone, a key intermediate for HIV protease inhibitors, has been successfully demonstrated, showcasing the robustness and potential for high-throughput production. acs.org

The following table compares key aspects of batch versus flow processing for the synthesis of α-haloketones.

| Feature | Batch Processing | Flow Chemistry/Continuous Processing |

| Safety | Higher risk of thermal runaway with exothermic reactions. nih.gov | Excellent heat transfer minimizes risks; enables use of hazardous reagents in situ. nih.govacs.org |

| Control | Difficult to precisely control reaction parameters, leading to potential side reactions. vapourtec.com | Precise control over temperature, pressure, and residence time. vapourtec.comnih.gov |

| Selectivity | By-products like di-halogenated compounds can be a significant issue. mdpi.com | High selectivity, minimizing by-product formation. mdpi.com |

| Scalability | Scaling up can be complex and may require significant process redesign. d-nb.info | Scalability is more straightforward ("scaling-out" by running reactors in parallel). d-nb.info |

| Efficiency | Can involve lengthy reaction times and cumbersome work-up procedures. mdpi.com | Often results in faster reactions and simplified purification. mt.com |

Photoredox and Electrosynthesis Applications

Visible-light photoredox catalysis and electrosynthesis represent cutting-edge technologies that harness light energy or electricity, respectively, to drive chemical reactions. These methods are celebrated for their mild reaction conditions and their ability to generate highly reactive intermediates, opening up new avenues for chemical transformations. ccspublishing.org.cnresearchgate.net

For this compound, these technologies offer exciting future possibilities:

Electrochemical Synthesis: Electrosynthesis is an inherently green technology that uses electrons as a "traceless" reagent, avoiding the need for stoichiometric chemical oxidants or reductants. ccspublishing.org.cn An electrochemical approach has been successfully developed for the oxyhalogenation of alkynes to produce α,α-dihaloacetophenones, demonstrating a metal- and oxidant-free method that operates at room temperature. ccspublishing.org.cn This principle could be adapted for the synthesis of this compound, providing a more sustainable and cost-effective route.

Photoredox-Mediated Functionalization: Photoredox catalysis can facilitate novel bond-forming reactions that are difficult to achieve through traditional thermal methods. researchgate.net This could be particularly useful for the C-H functionalization of the methyl groups or for coupling reactions at the α-carbon of this compound. For example, aqueous flavin photoredox catalysis has been used to achieve selective C3-alkylation of indoles via indolyl radical cations. nih.gov Similar radical-based strategies could be envisioned for the derivatization of our target molecule.

Computational Design of Novel Reactivity and Functionalization

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding reaction mechanisms, predicting reactivity, and designing novel chemical transformations. up.ac.za By modeling reaction pathways and transition states, researchers can gain deep insights that guide experimental work, saving time and resources.

The future application of computational design to the chemistry of this compound is promising:

Understanding Reactivity and Selectivity: The compound this compound has multiple reactive sites, including the electrophilic carbonyl carbon, the α-carbon bearing the bromine, and the tertiary alcohol. Computational studies can elucidate the kinetic and thermodynamic factors that govern its reactivity with various nucleophiles, helping to predict and control the selectivity of reactions like nucleophilic substitution versus Favorskii rearrangement. up.ac.za

Designing Novel Reactions: DFT calculations can be used to screen potential catalysts and reaction conditions for new transformations. For example, computational strategies have been employed to increase the chemoselectivity of domino reactions for the α-functionalization of ketones by modulating intermolecular interactions to widen the activation energy gap between the desired reaction and side reactions. mdpi.com This approach could be used to design novel, highly selective functionalization reactions for this compound.

In Silico Catalyst Development: Before committing to lengthy and expensive experimental synthesis, computational modeling can predict the efficacy of new catalysts for specific transformations. This is particularly relevant for developing enantioselective reactions, where the catalyst's structure is crucial for achieving high stereocontrol. springernature.com

Computational studies provide valuable data on reaction energetics, which can guide the development of more efficient synthetic protocols.

| Computational Approach | Application to this compound | Potential Outcome |

| Transition State Theory | Modeling nucleophilic attack at the α-carbon vs. the carbonyl carbon. up.ac.za | Prediction of reaction pathways and product distribution. |

| DFT Calculations | Calculating activation energies for main and side reactions in the presence of additives. mdpi.com | Design of highly chemoselective functionalization strategies. |

| Molecular Dynamics | Simulating the interaction of the molecule with a chiral catalyst. | Rational design of catalysts for enantioselective transformations. |

| IRC Calculations | Confirming the connection between transition states and the corresponding reactants and products on the potential energy surface. up.ac.za | Validating proposed reaction mechanisms. |

Q & A

Q. How can researchers optimize the synthesis of 1-bromo-3-hydroxy-3-methylbutan-2-one for improved yield and purity?

Methodological Answer: Synthesis optimization involves testing brominating agents (e.g., HBr, PBr₃) under controlled conditions (temperature, solvent polarity). For example, using anhydrous HBr in dichloromethane at 0–5°C minimizes side reactions like oxidation. Reaction progress can be monitored via TLC or GC-MS, and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) enhances purity. Comparative studies of halogenation methods (e.g., Appel reaction vs. direct bromination) are critical for identifying optimal protocols .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how do they address structural ambiguities?

Methodological Answer:

- ¹H/¹³C NMR : Resolves ambiguities in hydroxyl and bromine proximity by observing coupling patterns (e.g., deshielded protons near Br).

- IR Spectroscopy : Confirms hydroxyl (3200–3600 cm⁻¹) and ketone (1700–1750 cm⁻¹) functional groups.

- X-ray Crystallography : Definitive structural assignment via SHELX software for refining crystallographic data, particularly for resolving stereochemical ambiguities (e.g., hydroxyl configuration) .

Q. How does the reactivity of this compound compare to its structural analogs in nucleophilic substitution reactions?

Methodological Answer: Comparative reactivity studies with analogs (e.g., 1-bromo-3-hydroxybutanone, 3-bromo-4-hydroxybutanone) reveal steric and electronic influences. For instance, the methyl group in this compound increases steric hindrance, slowing SN₂ kinetics. Reactivity is tested via competition experiments with nucleophiles (e.g., NaI in acetone) under identical conditions, followed by GC-MS or NMR analysis .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported reactivity data of this compound with different nucleophiles?

Methodological Answer: Contradictions often arise from solvent polarity, temperature, or competing elimination pathways. Systematic studies should:

- Vary solvents (polar aprotic vs. protic) to assess solvolysis effects.

- Use kinetic vs. thermodynamic control experiments (e.g., low vs. high temperatures).

- Employ isotopic labeling (e.g., ¹⁸O in hydroxyl groups) to track mechanistic pathways via mass spectrometry .

Q. How can researchers design derivatives of this compound for targeted bioactivity studies?

Methodological Answer: Structural analogs (Table 1) guide derivative design:

- Chlorinated variants : Replace Br with Cl to modulate electrophilicity.

- Fluorinated analogs : Introduce fluorine to enhance metabolic stability.

- Positional isomers : Test 3-bromo-4-hydroxybutanone to assess hydroxyl group positioning. Synthetic routes involve protecting the hydroxyl group (e.g., silylation), followed by halogen exchange or cross-coupling reactions (e.g., Suzuki-Miyaura) .

Table 1. Structural Analogs of this compound

| Compound | Key Features | Reactivity Profile |

|---|---|---|

| 4-Hydroxy-2-butanone | Parent compound (no Br) | Lower electrophilicity |

| 1-Bromo-3-hydroxybutanone | Bromine at C1, hydroxyl at C3 | Faster SN₂ due to less steric hindrance |

| 3-Bromo-4-hydroxybutanone | Bromine and hydroxyl at adjacent carbons | Prone to elimination |

Q. What challenges arise in crystallizing this compound, and how can they be mitigated?

Methodological Answer: Challenges include poor crystal growth due to hygroscopicity or conformational flexibility. Mitigation strategies:

- Use slow evaporation in non-polar solvents (e.g., hexane/ethyl acetate mixtures).

- Employ cryocrystallography at 100 K to stabilize weak intermolecular interactions.

- Refine data with SHELXL, incorporating restraints for disordered bromine or hydroxyl groups .

Data Analysis and Interpretation

Q. How should researchers interpret conflicting NMR data for this compound in different deuterated solvents?

Methodological Answer: Solvent-induced shifts (e.g., DMSO-d₆ vs. CDCl₃) alter hydrogen bonding and coupling constants. For example:

- In DMSO-d₆, hydroxyl protons are deshielded and broadened due to hydrogen bonding.

- In CDCl₃, sharper signals for Br-protons are observed. Use COSY and NOESY experiments to confirm spatial relationships and assign peaks unambiguously .

Experimental Design

Q. What controls are essential when evaluating the stability of this compound under varying pH conditions?

Methodological Answer:

- Blank controls : Test solvent-only samples to rule out solvent degradation.

- Temperature controls : Maintain constant temperature (e.g., 25°C) to isolate pH effects.

- Kinetic sampling : Collect time-point aliquots for HPLC analysis to track decomposition products (e.g., ketone oxidation to carboxylic acid) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products